molecular formula C25H26FN3O3 B11069739 1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11069739
M. Wt: 435.5 g/mol
InChI Key: CCJUYJPNWLJZOB-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through multi-step organic synthesis. One common approach involves the use of aromatic aldehydes, biacetyl, and primary aromatic amines in the presence of a catalyst such as iron(III) perchlorate . This one-pot synthesis method is efficient and cost-effective, making it suitable for industrial production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the indole and pyrrole rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole and pyrrole rings can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Compared to other spiro compounds, 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to the presence of the fluorobenzyl group. This group can significantly alter the compound’s chemical and biological properties, making it more potent or selective in its applications. Similar compounds include:

    Spiro[indole-pyrrole] derivatives: These compounds share a similar core structure but may lack the fluorobenzyl group.

    Fluorinated spiro compounds: These compounds contain fluorine atoms but may have different ring structures or substituents.

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

1'-[(2-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C25H26FN3O3/c1-14(2)12-18-20-21(23(31)28(3)22(20)30)25(27-18)16-9-5-7-11-19(16)29(24(25)32)13-15-8-4-6-10-17(15)26/h4-11,14,18,20-21,27H,12-13H2,1-3H3

InChI Key

CCJUYJPNWLJZOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F

Origin of Product

United States

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